molecular formula C57H36 B14244272 1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene CAS No. 326793-02-6

1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene

Cat. No.: B14244272
CAS No.: 326793-02-6
M. Wt: 720.9 g/mol
InChI Key: KZGBJGJHEKGADG-UHFFFAOYSA-N
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Description

Tetrakis[4-(phenylethynyl)phenyl]methane is an organic compound with the molecular formula C33H20. It is a tetrahedral molecule consisting of a central carbon atom bonded to four phenylethynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis[4-(phenylethynyl)phenyl]methane can be synthesized through the Sonogashira–Hagihara coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[4-(phenylethynyl)phenyl]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrakis[4-(phenylethynyl)phenyl]methane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrakis[4-(phenylethynyl)phenyl]methane is primarily related to its ability to form stable, conjugated structures. The phenylethynyl groups provide extended π-conjugation, which enhances the electronic properties of the compound. This extended conjugation allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis[4-(phenylethynyl)phenyl]methane is unique due to its tetrahedral structure and the presence of phenylethynyl groups, which provide extended conjugation and enhance its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transport and light absorption are crucial .

Biological Activity

1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene is a complex organic compound notable for its potential biological activities. This compound, characterized by its tetrakis structure and multiple phenylene units, has been investigated for various applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C25H24
  • Molecular Weight : 320.46 g/mol
  • Appearance : Off-white powder
  • Solubility : Soluble in organic solvents

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that phenylene-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using assays that measure free radical scavenging activity. The compound demonstrated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

3. Enzyme Inhibition
Preliminary studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been hypothesized that it could interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesThe compound showed IC50 values in the low micromolar range against breast cancer cell lines.
Study 2Assess antioxidant capacityDemonstrated a DPPH radical scavenging activity comparable to known antioxidants like ascorbic acid.
Study 3Investigate enzyme inhibitionInhibitory effects on cytochrome P450 enzymes were observed, suggesting potential drug interactions.

Research Findings

Recent investigations into the biological activities of related compounds have provided insights into the mechanisms of action:

  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR) : Variations in the phenylene units and their substitutions have been shown to significantly affect the biological activity of these compounds.

Properties

CAS No.

326793-02-6

Molecular Formula

C57H36

Molecular Weight

720.9 g/mol

IUPAC Name

1-(2-phenylethynyl)-4-[tris[4-(2-phenylethynyl)phenyl]methyl]benzene

InChI

InChI=1S/C57H36/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-20,29-44H

InChI Key

KZGBJGJHEKGADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC=CC=C4)(C5=CC=C(C=C5)C#CC6=CC=CC=C6)C7=CC=C(C=C7)C#CC8=CC=CC=C8

Origin of Product

United States

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